
1-(2-Butoxyethoxy)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butoxyethoxy)undecane is an organic compound that belongs to the class of ethers It is characterized by the presence of a butoxyethoxy group attached to an undecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-butoxyethoxy)undecane typically involves the reaction of 1-undecanol with 2-butoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C11H23OH+C6H14O2→C17H36O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques such as distillation and chromatography ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Butoxyethoxy)undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr).
Major Products Formed
Oxidation: Formation of aldehydes (e.g., undecanal) and carboxylic acids (e.g., undecanoic acid).
Reduction: Formation of alcohols (e.g., 1-undecanol).
Substitution: Formation of halogenated compounds (e.g., 1-chloro-2-butoxyethoxyundecane).
Wissenschaftliche Forschungsanwendungen
1-(2-Butoxyethoxy)undecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane interactions and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-(2-butoxyethoxy)undecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s ether group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Butoxyethoxy)ethane
- 1-(2-Butoxyethoxy)hexane
- 1-(2-Butoxyethoxy)octane
Uniqueness
1-(2-Butoxyethoxy)undecane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This longer chain length can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
108063-05-4 |
|---|---|
Molekularformel |
C17H36O2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
1-(2-butoxyethoxy)undecane |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-8-9-10-11-12-13-15-19-17-16-18-14-6-4-2/h3-17H2,1-2H3 |
InChI-Schlüssel |
XGKORDUFVGHZGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


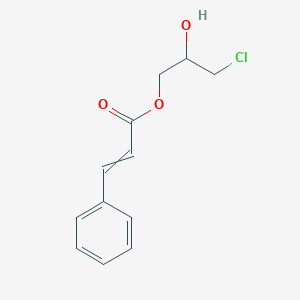
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
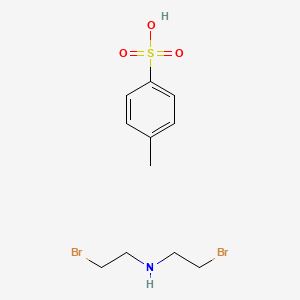

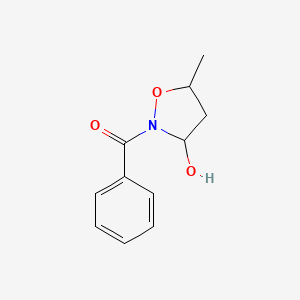


![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)

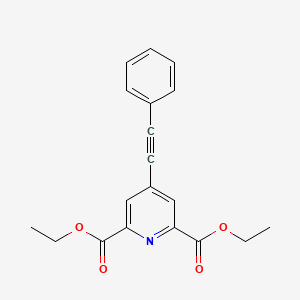
![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
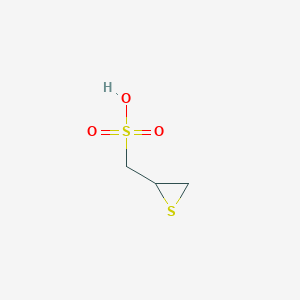
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
